molecular formula C10H12ClFN2 B13573105 (1S)-1-(7-fluoro-1H-indol-2-yl)ethan-1-amine hydrochloride

(1S)-1-(7-fluoro-1H-indol-2-yl)ethan-1-amine hydrochloride

Cat. No.: B13573105
M. Wt: 214.67 g/mol
InChI Key: CGAUKKGOVWRRGH-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-(7-fluoro-1H-indol-2-yl)ethan-1-amine hydrochloride: is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a fluorine atom at the 7-position of the indole ring and an ethanamine group at the 1-position, making it a unique and potentially valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(7-fluoro-1H-indol-2-yl)ethan-1-amine hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be essential to maximize yield and purity. Catalysts and continuous flow reactors might be employed to enhance efficiency and scalability.

Mechanism of Action

The mechanism of action of (1S)-1-(7-fluoro-1H-indol-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The indole ring can engage in π-π stacking interactions, while the ethanamine group can form hydrogen bonds with target proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects .

Properties

Molecular Formula

C10H12ClFN2

Molecular Weight

214.67 g/mol

IUPAC Name

(1S)-1-(7-fluoro-1H-indol-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C10H11FN2.ClH/c1-6(12)9-5-7-3-2-4-8(11)10(7)13-9;/h2-6,13H,12H2,1H3;1H/t6-;/m0./s1

InChI Key

CGAUKKGOVWRRGH-RGMNGODLSA-N

Isomeric SMILES

C[C@@H](C1=CC2=C(N1)C(=CC=C2)F)N.Cl

Canonical SMILES

CC(C1=CC2=C(N1)C(=CC=C2)F)N.Cl

Origin of Product

United States

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